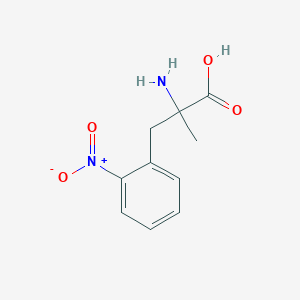![molecular formula C18H13F2NO2 B12326755 3-[1-(3,5-difluorobenzyl)-1H-indol-3-yl]acrylic acid](/img/structure/B12326755.png)
3-[1-(3,5-difluorobenzyl)-1H-indol-3-yl]acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1-(3,5-Difluorobenzyl)-1H-indol-3-yl]acrylic acid is a synthetic organic compound with the molecular formula C18H13F2NO2 and a molecular weight of 313.3 g/mol . This compound features an indole core substituted with a 3,5-difluorobenzyl group and an acrylic acid moiety. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and pharmaceutical testing .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(3,5-difluorobenzyl)-1H-indol-3-yl]acrylic acid typically involves multiple steps, starting with the preparation of the indole core, followed by the introduction of the 3,5-difluorobenzyl group, and finally the addition of the acrylic acid moiety. Common synthetic routes include:
Indole Synthesis: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Benzylation: The 3,5-difluorobenzyl group is introduced through a nucleophilic substitution reaction, where the indole nitrogen attacks a 3,5-difluorobenzyl halide.
Acrylic Acid Addition: The final step involves the addition of the acrylic acid moiety through a Heck reaction, where the indole derivative is coupled with acrylic acid in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-[1-(3,5-difluorobenzyl)-1H-indol-3-yl]acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the acrylic acid moiety to an alkane.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where nucleophiles like amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Amines, thiols, alkyl halides
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alkanes
Substitution: Amino or thiol-substituted derivatives
科学的研究の応用
3-[1-(3,5-Difluorobenzyl)-1H-indol-3-yl]acrylic acid has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.
Pharmaceutical Testing: The compound serves as a reference standard in pharmaceutical testing to ensure the accuracy and reliability of analytical methods.
Biological Studies: It is employed in biological studies to investigate its effects on various cellular pathways and molecular targets.
Industrial Applications: The compound is used in the synthesis of advanced materials and specialty chemicals for industrial applications.
作用機序
The mechanism of action of 3-[1-(3,5-difluorobenzyl)-1H-indol-3-yl]acrylic acid involves its interaction with specific molecular targets and pathways. The indole core is known to interact with various enzymes and receptors, modulating their activity. The 3,5-difluorobenzyl group enhances the compound’s binding affinity and selectivity, while the acrylic acid moiety can participate in covalent bonding with target proteins. These interactions lead to the modulation of cellular pathways involved in inflammation, cell proliferation, and apoptosis.
類似化合物との比較
3-[1-(3,5-Difluorobenzyl)-1H-indol-3-yl]acrylic acid can be compared with other similar compounds, such as:
3-[1-(3,5-Dichlorobenzyl)-1H-indol-3-yl]acrylic acid: This compound features a dichlorobenzyl group instead of a difluorobenzyl group, which affects its chemical reactivity and biological activity.
3-[1-(3,5-Dimethylbenzyl)-1H-indol-3-yl]acrylic acid: The presence of methyl groups instead of fluorine atoms alters the compound’s hydrophobicity and binding properties.
3-[1-(3,5-Difluorobenzyl)-1H-indol-3-yl]propionic acid: This compound has a propionic acid moiety instead of an acrylic acid moiety, which influences its chemical stability and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the acrylic acid moiety, which confer distinct chemical and biological properties.
特性
分子式 |
C18H13F2NO2 |
|---|---|
分子量 |
313.3 g/mol |
IUPAC名 |
(E)-3-[1-[(3,5-difluorophenyl)methyl]indol-3-yl]prop-2-enoic acid |
InChI |
InChI=1S/C18H13F2NO2/c19-14-7-12(8-15(20)9-14)10-21-11-13(5-6-18(22)23)16-3-1-2-4-17(16)21/h1-9,11H,10H2,(H,22,23)/b6-5+ |
InChIキー |
FMNWUSCUVBOPPC-AATRIKPKSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC(=CC(=C3)F)F)/C=C/C(=O)O |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC(=CC(=C3)F)F)C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-hydrazinyl-4-(methylthio)-1-oxobutan-2-yl]-3,5-bis(trifluoromethyl)benzenesulfonamide](/img/structure/B12326672.png)
![13-bromo-11-phenylmethoxy-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione](/img/structure/B12326679.png)
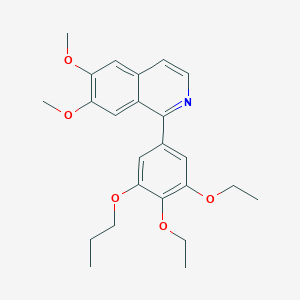
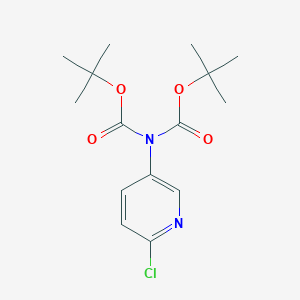
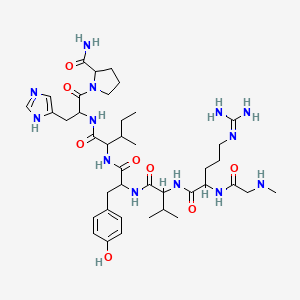

![6,6,9a,11a-tetramethyl-2,3a,4,5,5a,7,8,9,10,11-decahydro-1H-naphtho[1,2-g][1]benzofuran-1,7-diol](/img/structure/B12326707.png)
![4-[4-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid hydrochloride](/img/structure/B12326714.png)
![(2S)-1-[7-[(2S)-2-carboxypyrrolidin-1-yl]heptyl]pyrrolidine-2-carboxylic acid](/img/structure/B12326717.png)
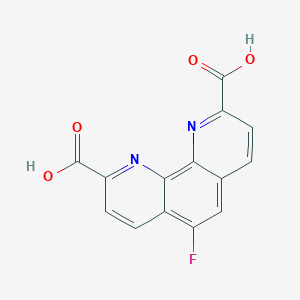
![N-[5-[2-(3,5-dimethoxyphenyl)ethyl]pyrazolidin-3-yl]-4-(3,5-dimethylpiperazin-1-yl)benzamide](/img/structure/B12326745.png)
![1,2-Pyrrolidinedicarboxylic acid, 2-[(3-nitrophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12326752.png)
![(2R,3S,5R)-5-[2-amino-6-(2-hydroxyethoxy)-9H-purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12326754.png)
